8-N-benzyl-[1,2,4]triazolo[1,5-a]pyrazine-2,8-diamine
Description
Properties
Molecular Formula |
C12H12N6 |
|---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
8-N-benzyl-[1,2,4]triazolo[1,5-a]pyrazine-2,8-diamine |
InChI |
InChI=1S/C12H12N6/c13-12-16-11-10(14-6-7-18(11)17-12)15-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,13,17)(H,14,15) |
InChI Key |
ZRKRWBPSRTVSPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=CN3C2=NC(=N3)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 8-N-benzyl-triazolo[1,5-a]pyrazine-2,8-diamine typically involves the construction of the fused triazolo-pyrazine core followed by selective functionalization at the 8-position with a benzyl group and introduction of amino groups at positions 2 and 8. The methods can be broadly categorized into:
- Cyclization of appropriate pyrazine-based precursors with azide or aminotriazole derivatives.
- Use of formamidine intermediates for selective substitution.
- Microwave-assisted synthesis to enhance reaction rates and yields.
Method 1: Cyclization via Azide Precursors and Huisgen Cycloaddition
A notable approach involves the use of azido-functionalized pyrazine derivatives undergoing intramolecular 1,3-dipolar Huisgen cycloaddition to form the triazolo ring fused to pyrazine. This method was demonstrated in related triazolo-pyrazine systems, where azido and alkyne motifs in Ugi adducts cyclize upon heating to yield the fused heterocycle in high yields (95-98%).
-
- Preparation of 2-azido-3-arylpropanoic acid derivatives.
- Ugi multicomponent reaction with propargylamine and other components at room temperature or under reflux to form azido-alkyne intermediates.
- Thermal Huisgen cyclization in toluene reflux to afford the fused triazolo-pyrazine core.
Advantages: High yields, one-pot tandem reaction possible, broad substrate scope including aromatic and heteroaromatic substituents.
Method 2: Microwave-Assisted Synthesis of Aminotriazole-Based Formamidines
Recent advances include microwave-assisted synthesis of aminotriazole derivatives, which serve as precursors for triazolo-pyrazine compounds. This method involves:
- A three-component one-pot reaction of aminotriazole, orthoesters, and amines (e.g., n-propylamine) in methanol.
- Microwave irradiation at elevated temperatures (140-180 °C) significantly improves yields (up to 56%) compared to conventional heating (4% at 70 °C).
Reaction time optimization shows 30 minutes as optimal, with longer times causing decomposition.
Key intermediates: N,N′-disubstituted formamidines synthesized via this method can be further cyclized or functionalized to yield the target compound.
- Scope: Aromatic, heteroaromatic, and aliphatic substituents at the 8-position can be introduced with yields ranging from 70% to 86% for various derivatives.
Method 3: Thermolysis of Tetrazole Precursors
An older but foundational method involves the thermolysis of 5-(2-pyrazinyl)tetrazole at high temperature (400 °C under vacuum), generating a diazo intermediate that cyclizes to form 1,2,3-triazolo[1,5-a]pyrazine derivatives. While this method yields only about 20%, it set the stage for later synthetic improvements.
- Limitations: Harsh conditions, low yield, and limited functional group tolerance.
- Improvements: Lead tetraacetate oxidation of hydrazones derived from pyrazine-2-carbaldehyde can improve yields to 75% under milder conditions.
Method 4: Alkylation and Cyclization of Triazolium Olate Intermediates
Another approach involves the alkylation of triazolium olate intermediates followed by cyclization to yield triazolo-pyrazinones, which can be modified to diamine derivatives. For example:
- Reaction of 5-hydroxy-N-diphenyl-1H-1,2,3-triazole-4-carboxamide with chloroacetonitrile in DMF/base.
- Reflux in sodium ethoxide affords dihydro-triazolo-pyrazinium-5-olate in 80% yield.
This method provides access to structurally related triazolo-pyrazine compounds and can be adapted for diamine functionalization.
Comparative Data Table of Preparation Methods
Mechanistic Insights and Optimization Notes
- Microwave irradiation enhances reaction kinetics by uniform heating and energy transfer, improving yields and reducing side reactions in formamidine synthesis.
- The Huisgen cycloaddition is a reliable method for constructing fused triazolo-pyrazine rings from azido-alkyne precursors, favored by thermal activation.
- High temperatures in thermolysis methods promote diazo intermediate formation but limit functional group tolerance.
- Alkylation and cyclization of triazolium olates provide a route to mesoionic intermediates that can be transformed into diamine derivatives with good yields.
Chemical Reactions Analysis
8-N-benzyl-[1,2,4]triazolo[1,5-a]pyrazine-2,8-diamine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogenation catalysts like Pd/C for the removal of protecting groups . The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrogenation can lead to the removal of protecting groups, resulting in the formation of deprotected triazolopyrazines .
Scientific Research Applications
8-N-benzyl-[1,2,4]triazolo[1,5-a]pyrazine-2,8-diamine has a wide range of scientific research applications. In medicinal chemistry, it serves as a building block for the development of potential therapeutic agents. The compound has shown promise in the treatment of various diseases, including cancer, cardiovascular disorders, and type 2 diabetes . Additionally, it has applications in material sciences, where it is used in the synthesis of novel materials with unique properties .
Mechanism of Action
The mechanism of action of 8-N-benzyl-[1,2,4]triazolo[1,5-a]pyrazine-2,8-diamine involves its interaction with specific molecular targets and pathways. For instance, some derivatives of triazolopyrazines have been found to inhibit c-Met kinase, a protein involved in cancer cell proliferation . The compound’s effects are mediated through its binding to these molecular targets, leading to the modulation of various cellular processes.
Comparison with Similar Compounds
8-Chloro-[1,2,4]Triazolo[1,5-a]Pyrazine
- Structure : Chlorine substituent at position 7.
- Key Difference : The chloro group enhances electrophilic reactivity compared to the benzyl-diamine derivative, favoring nucleophilic substitution reactions.
5,6,7,8-Tetrahydro-[1,2,4]Triazolo[1,5-a]Pyrazine
- Structure : Saturated pyrazine ring, reducing aromaticity.
- Application : Used as a pharmaceutical intermediate, emphasizing the role of ring saturation in modulating bioavailability and metabolic stability .
Triazolo[1,5-a]Pyrimidine Analogs
[1,2,4]Triazolo[1,5-a]Pyrimidine-2-Sulfonamides
- Structure : Pyrimidine core with sulfonamide substituents.
- Activity: Exhibits herbicidal activity by inhibiting acetolactate synthase (ALS), with IC₅₀ values in the nanomolar range .
8-(Azetidin-1-yl)-[1,2,4]Triazolo[1,5-a]Pyridine
- Structure : Azetidine substituent at position 8.
- Application : Patent literature highlights its use in medicinal chemistry, particularly for kinase inhibition, demonstrating the impact of heterocyclic substituents on biological activity .
Functionalized Triazolo-Pyrazine Derivatives
8-Amino-2-(Furan-2-yl)-N-(4-Hydroxyphenethyl)-[1,2,4]Triazolo[1,5-a]Pyrazine-6-Carboxamide
- Structure : Furan and carboxamide substituents.
- Synthesis : Derived from multi-step reactions involving substitution and cyclization, achieving yields >80% .
- Key Difference : The carboxamide group introduces hydrogen-bonding motifs absent in the benzyl-diamine derivative, altering solubility and target affinity.
Ethyl 7-Amino-[1,2,4]Triazolo[1,5-a]Pyrimidine-6-Carboxylate
- Structure: Ethyl ester and amino groups.
Structural and Functional Data Table
Research Findings and Implications
- Synthetic Flexibility: The triazolo[1,5-a]pyrazine core allows diverse functionalization, as seen in high-yield syntheses of chloro, amino, and carboxamide derivatives .
- Biological Activity : Substituents dictate applications; sulfonamides excel as herbicides, while azetidine or benzyl-diamine groups favor drug discovery .
- Structure-Activity Relationship (SAR) : The benzyl group in 8-N-benzyl-diamine derivatives may enhance lipophilicity and blood-brain barrier penetration compared to polar sulfonamides or esters .
Biological Activity
8-N-benzyl-[1,2,4]triazolo[1,5-a]pyrazine-2,8-diamine (CAS Number: 143131-66-2) is a compound belonging to the class of triazolo-pyrazines, which are known for their diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on available literature.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Triazole Ring : The triazole structure is typically formed through cyclization reactions involving hydrazines and carbonyl compounds.
- Substitution Reactions : The introduction of the benzyl group occurs via nucleophilic substitution on the nitrogen atom of the triazole ring.
- Final Modifications : Further reactions may include methylation or amination to achieve the desired functional groups.
Biological Activity
The biological activity of this compound has been explored in various studies:
Anticonvulsant Activity
Research indicates that derivatives of triazolo-pyrazines exhibit anticonvulsant properties. For example:
- A study demonstrated that certain substituted triazolo-pyrazines showed potent activity against maximal electroshock-induced seizures in rats with effective doses (ED50) as low as 3 mg/kg .
Anticancer Properties
The compound has also been evaluated for its anticancer potential:
- In vitro studies have shown that pyrazine derivatives can inhibit cancer cell growth across various human and murine cancer cell lines .
- A specific analysis revealed that certain derivatives exhibited significant cytotoxicity against cancer cells while sparing normal cells .
Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's:
- Some studies have reported that related compounds demonstrate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in Alzheimer's therapy .
Case Studies
Several case studies have highlighted the efficacy of this compound and its analogs:
Q & A
Q. What are the established synthetic methodologies for preparing 8-N-benzyl-[1,2,4]triazolo[1,5-a]pyrazine-2,8-diamine?
The synthesis involves multi-step reactions starting from heterocyclic precursors. Key steps include:
- Triazole ring formation : Using N,N-dimethylformamide dimethyl acetal (DMFDMA) and hydroxylamine hydrochloride in chloroform under reflux to functionalize the pyrazine core .
- Cyclization : Polyphosphoric acid (PPA) facilitates fusion of the triazole and pyrazine rings .
- Benzylation : Benzyl groups are introduced via nucleophilic substitution or reductive amination. For example, reacting ethyl 2-amino-2-(2-benzylhydrazono)acetate with carbonyldiimidazole yields benzyl-substituted intermediates .
- Purification : Column chromatography or recrystallization (e.g., from 2-methoxyethanol) isolates the final product, with yields ~32% under optimized conditions .
Q. What spectroscopic techniques confirm the structural integrity of this compound?
- 1H NMR : Aromatic protons (7.20–7.69 ppm), benzyl CH2 singlet (~5.13 ppm), and NH signals (~11.49 ppm) in DMSO-d6 .
- Mass spectrometry : HRMS confirms the molecular ion peak (e.g., m/z 135.127 for C5H5N5) .
- IR spectroscopy : NH stretching vibrations (~3200 cm⁻¹) and triazole ring absorption bands (~1600 cm⁻¹) .
Advanced Research Questions
Q. How can regioselectivity be controlled during triazole ring formation?
Regioselectivity is influenced by:
- Steric/electronic effects : Benzyl groups at N8 direct cyclization via steric hindrance, favoring [1,2,4]triazolo[1,5-a]pyrazine formation .
- Catalysts : Copper(I) iodide in tandem cyclizations enhances regiocontrol in related triazolopyridines .
- Reagent ratios : Adjusting DMFDMA:amine stoichiometry minimizes regioisomers. TLC monitoring ensures reaction completion .
Q. What experimental variables explain contradictory synthetic yields in literature?
Discrepancies arise from:
- Reagent quality : Anhydrous vs. hydrated hydroxylamine hydrochloride impacts cyclization efficiency .
- Reaction duration : Extended heating (48 vs. 24 hours) improves benzylation but risks decomposition .
- Workup methods : Column chromatography vs. recrystallization affects purity and yield . Systematic optimization (e.g., benzyl chloride equivalents: 0.9–1.2 eq) reconciles data .
Q. How can biological activity (e.g., adenosine receptor binding) be evaluated?
- Radioligand assays : Compete with [³H]CCPA (A1) or [³H]ZM241385 (A2A) using HEK293 cell membranes. Calculate IC50 and Ki values via Cheng-Prusoff equation .
- Controls : Include 100 μM NECA (nonspecific binding) and DMSO solvent controls (<0.1%) .
- Pre-incubation : 30 minutes at 37°C ensures equilibrium before radioligand addition .
Q. What computational strategies improve pharmacokinetic properties?
- Molecular docking : AutoDock Vina predicts binding poses against adenosine receptors (PDB: 5UEN) .
- QSAR models : Use logP, polar surface area, and H-bond donors to optimize absorption and BBB permeability .
- MD simulations : 100 ns trajectories in GROMACS assess complex stability .
Q. How can hydrolytic stability of the 8-amino group be enhanced?
- Prodrugs : Acetyl or Boc protection reduces hydrolysis in vitro .
- Bioisosteres : Replace NH2 with methyloxadiazole to preserve H-bonding .
- Stability assays : Incubate in pH 7.4 buffer (37°C) and quantify degradation via HPLC-MS (t1/2 calculation) .
Methodological Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
